3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-ethoxypropyl)propanamide
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Overview
Description
The compound 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-ethoxypropyl)propanamide is a complex heterocyclic molecule It features a triazoloquinazoline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-ethoxypropyl)propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and quinazoline precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazoloquinazoline core. Reagents such as chlorobenzyl chloride and a base like potassium carbonate are often used.
Attachment of the Ethoxypropyl Side Chain: This step involves the reaction of the intermediate compound with 3-ethoxypropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl side chain.
Reduction: Reduction reactions can occur at the triazoloquinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases, and various nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the ethoxypropyl side chain.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, useful in pharmacological research.
Medicine
Anticancer: Potential use as an anticancer agent due to its ability to interfere with cellular processes.
Antimicrobial: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Pharmaceuticals: Used in the synthesis of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Ethoxypropyl Derivatives: Compounds with ethoxypropyl side chains but different core structures.
Uniqueness
Structural Complexity: The combination of a triazoloquinazoline core, chlorophenyl group, and ethoxypropyl side chain makes it unique.
Biological Activity: Its diverse biological activities, including enzyme inhibition and receptor binding, set it apart from similar compounds.
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-2-33-15-7-14-26-22(31)13-12-21-27-28-24-29(16-17-8-3-5-10-19(17)25)23(32)18-9-4-6-11-20(18)30(21)24/h3-6,8-11H,2,7,12-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKALGHMOASCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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